N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0): A Technical Guide on Synthesis, Pharmacological Profiling, and Applications in Drug Discovery
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0): A Technical Guide on Synthesis, Pharmacological Profiling, and Applications in Drug Discovery
Executive Summary
The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0), also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is a highly versatile heterocyclic building block in modern medicinal chemistry [1]. Featuring a 6-membered 1,3-thiazine core substituted with an isobutyl group on the exocyclic amine, this compound serves as a critical pharmacophore and fragment in fragment-based drug discovery (FBDD).
Historically, 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives have demonstrated profound therapeutic potential, most notably as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease [2][3] and as highly selective Nitric Oxide Synthase (NOS) inhibitors [4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, target engagement mechanisms, and a field-proven synthetic methodology.
Physicochemical Profiling & Structural Analysis
The structural integrity of the 1,3-thiazine ring is characterized by the presence of both nitrogen and sulfur heteroatoms, which confer unique electronic properties. The amidine-like (isothiourea) moiety within the ring is partially protonated at physiological pH, allowing it to act as a potent hydrogen-bond donor in enzymatic active sites.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
| Common Synonyms | N-Isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
| CAS Registry Number | 179116-10-0 |
| Molecular Formula | C₈H₁₆N₂S |
| Molecular Weight | 172.29 g/mol |
| SMILES String | CC(C)CNC1=NCCCS1 |
| Core Scaffold | 2-amino-5,6-dihydro-4H-1,3-thiazine |
| Typical Physical State | Solid (as hydrochloride salt) / Viscous oil (as free base) |
Mechanistic Role in Drug Discovery
BACE1 Inhibition (Alzheimer's Disease)
BACE1 is the rate-limiting aspartyl protease responsible for the cleavage of the Amyloid Precursor Protein (APP), leading to the generation of pathogenic amyloid-β (Aβ) peptides. The 2-amino-1,3-thiazine core acts as a transition-state mimetic .
-
Causality of Binding: The protonated endocyclic nitrogen and the exocyclic amine form a critical bidentate hydrogen-bonding network with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1 [2]. The N-isobutyl substitution provides necessary lipophilic bulk to engage the S1' or S2' sub-pockets of the enzyme, displacing high-energy water molecules and increasing binding entropy.
Nitric Oxide Synthase (NOS) Inhibition
1,3-thiazine derivatives are recognized as competitive inhibitors of NOS isoforms (iNOS, eNOS, nNOS).
-
Causality of Binding: The thiazine ring mimics the guanidino group of L-arginine (the natural substrate of NOS). By occupying the arginine-binding site, the compound prevents the oxidation of L-arginine to nitric oxide, offering therapeutic avenues for radiation-induced injury and severe inflammatory responses [4].
Fig 1: Mechanism of BACE1 inhibition by 1,3-thiazine derivatives in the amyloidogenic pathway.
Experimental Methodology: Synthesis of the 1,3-Thiazine Core
The synthesis of N-alkyl-5,6-dihydro-4H-1,3-thiazin-2-amines relies on a robust dehydrative cyclization protocol. This method is self-validating and adapted from classical thiazine syntheses (such as the synthesis of the veterinary anesthetic Xylazine) [5].
Step-by-Step Protocol
Reagents Required: Isobutyl isothiocyanate (1.0 eq), 3-amino-1-propanol (1.0 eq), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether, Concentrated Hydrochloric Acid (37%), 1M Sodium Hydroxide.
-
Thiourea Formation:
-
Action: Dissolve 3-amino-1-propanol in anhydrous THF. Cool to 0 °C using an ice bath. Slowly add isobutyl isothiocyanate dropwise under continuous stirring.
-
Causality: The primary amine of 3-amino-1-propanol is highly nucleophilic and selectively attacks the electrophilic central carbon of the isothiocyanate. The low temperature mitigates the exothermic nature of the addition, preventing unwanted side reactions.
-
-
Reflux & Solvent Removal:
-
Action: Heat the mixture to a gentle reflux for 30 minutes. Monitor via TLC (Thin Layer Chromatography) until the isothiocyanate is fully consumed. Evaporate the solvent under reduced pressure to yield the intermediate: 1-(3-hydroxypropyl)-3-isobutylthiourea.
-
-
Acid-Catalyzed Cyclization:
-
Action: Add concentrated HCl directly to the neat thiourea intermediate. Reflux the highly acidic mixture for 45–60 minutes.
-
Causality: The strong acid protonates the terminal hydroxyl group, converting it into a superior leaving group ( H2O ). The thiourea sulfur atom—retaining strong nucleophilic character—undergoes an intramolecular SN2 -like attack on the protonated carbon, closing the 6-membered 1,3-thiazine ring.
-
-
Isolation and Free-Basing:
-
Action: Cool the reaction mixture to room temperature and dilute with distilled water. Filter out any insoluble polymeric byproducts. Slowly add 1M NaOH to the filtrate until the pH exceeds 9.
-
Causality: In the acidic medium, the product exists as a water-soluble hydrochloride salt. Neutralization deprotonates the exocyclic amine, causing the hydrophobic free base of the 1,3-thiazine to precipitate or form an extractable oil.
-
-
Purification:
-
Action: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.
-
Fig 2: Step-by-step synthetic workflow for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Quantitative Pharmacological Data
While N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is primarily utilized as an intermediate or FBDD fragment, the 1,3-thiazine class exhibits well-documented quantitative metrics across multiple therapeutic targets. Table 2 summarizes representative biological activity for this chemical class to contextualize its potency.
Table 2: Comparative Pharmacological Activity of 1,3-Thiazine Derivatives
| Target Enzyme | Compound Class / Derivative | Assay Type | Representative IC₅₀ / Activity | Reference |
| BACE1 | 2-Amino-1,3-thiazine fragments | Cell-free FRET | 0.2 μM – 5.0 μM | [2] |
| BACE1 | Advanced Biaryl Thiazines (e.g., LY2811376) | Cell-free | 240 nM | [2] |
| iNOS | 5,6-dihydro-4H-1,3-thiazin-2-amine | Enzymatic | ~17 nM – 36 nM | [4] |
| Tyrosinase | 1,3-thiazine derivatives | Cellular (melan-a) | 30.4% inhibition at 100 μM | [4] |
Conclusion
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0) is a structurally elegant and pharmacologically significant compound. Its ability to mimic transition states and natural substrates makes it an indispensable tool for researchers targeting aspartyl proteases (like BACE1) and nitric oxide synthases. By utilizing the dehydrative cyclization protocol outlined above, laboratories can reliably synthesize this scaffold, enabling the rapid generation of novel derivatives for advanced preclinical screening.
References
-
RCSB Protein Data Bank. Crystal structure of BACE with amino thiazine inhibitor LY2811376 (PDB ID: 4YBI). URL: [Link]
-
Journal of Medicinal Chemistry. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor. ACS Publications. URL:[Link]
-
International Journal of Molecular Sciences. Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. MDPI. URL:[Link]
- Google Patents.Process for the production of xylazine (US Patent 4614798A).
